N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide
Description
N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide is a heterocyclic compound featuring a dipyridopyrimidine core fused with a pyrimidinone ring. Key structural elements include:
- Isopropyl group at position 1: Enhances lipophilicity and steric bulk.
- Imino and oxo groups: Contribute to tautomerism and binding affinity in biological systems.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-12(2)25-17(21)14(19(26)22-11-13-6-5-9-28-13)10-15-18(25)23-16-7-3-4-8-24(16)20(15)27/h3-10,12,21H,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRWXYJPAPAXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound based on current research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex dipyrimidine structure which contributes to its biological activities. Its molecular formula is with a molecular weight of approximately 377.406 g/mol . The presence of the furan moiety and various substituents enhances its interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Folate Pathways : Similar compounds in the pyrimidine family have been shown to inhibit folate receptor (FR) α-expressing cells, leading to S-phase accumulation and apoptosis. This suggests that N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo may also target folate pathways, potentially acting as an antifolate agent .
- Dual Inhibition : It has been noted that related compounds act as dual inhibitors of key enzymes involved in nucleotide biosynthesis, such as GARFTase and AICARFTase. This dual inhibition leads to depletion of ATP pools in cells, which is critical for cellular proliferation .
Biological Activity Data
A summary of the biological activity data for N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo is presented in the table below:
Case Study 1: Antitumor Efficacy
In a study involving various pyrimidine derivatives, N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo demonstrated significant cytotoxicity against KB human tumor cells. The mechanism involved the disruption of folate metabolism, leading to impaired DNA synthesis and subsequent cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide with analogs from the provided evidence:
Key Findings:
Substituent Effects on Lipophilicity :
- The isopropyl group in the target compound likely increases lipophilicity compared to the phenylethyl (Analog 2) or 4-methoxyphenylethyl (Analog 1) groups, which introduce polar methoxy or aromatic π-systems.
- The 10-methyl group in Analog 1 may reduce metabolic clearance compared to the unmethylated target compound .
The phenylethyl group in Analog 2 lacks a methoxy moiety, which could decrease solubility but improve passive diffusion .
Core Structure Stability: All analogs share the dipyridopyrimidine-3-carboxamide core, which is critical for maintaining planar geometry and π-π stacking interactions. The imino-oxo tautomerism in the core may influence redox stability and tautomeric preferences in biological environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
